molecular formula C27H26Cl2N2O4 B14923832 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B14923832
M. Wt: 513.4 g/mol
InChI Key: SYSSGRJKSBCVOL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole class of heterocyclic compounds. This compound is characterized by its complex structure, which includes two dichlorobenzyl groups and two dimethoxyphenyl groups attached to a pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 2,4-dichlorobenzyl chloride and 3,4-dimethoxybenzaldehyde. These intermediates undergo condensation reactions with appropriate reagents to form the final pyrazole structure. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve large-scale batch or continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole: This compound has a similar structure but lacks the dimethoxy groups, resulting in different chemical and biological properties.

    1-(2,4-Dichlorobenzyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole: This compound has methoxy groups at different positions, leading to variations in reactivity and activity

Properties

Molecular Formula

C27H26Cl2N2O4

Molecular Weight

513.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C27H26Cl2N2O4/c1-16-26(17-7-10-22(32-2)24(12-17)34-4)30-31(15-19-6-9-20(28)14-21(19)29)27(16)18-8-11-23(33-3)25(13-18)35-5/h6-14H,15H2,1-5H3

InChI Key

SYSSGRJKSBCVOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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